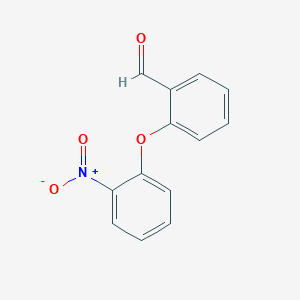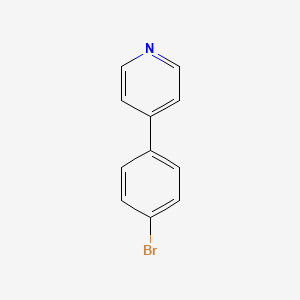
4-(4-Bromofenil)piridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(4-Bromophenyl)pyridine derivatives has been explored through different routes. One notable method involves the synthesis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, showcasing a complex reaction pathway that leads to a structure where the pyridine ring adopts a distorted boat conformation. This synthesis process is characterized by IR, 1H NMR, and elemental analysis, underscoring the compound’s structural integrity and the precision required in its creation (Wangchun Xiang, 2009).
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)pyridine derivatives has been a subject of extensive study. For instance, the diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate exhibits two crystallographically independent molecules in the asymmetric unit, revealing insights into the planarity of the thieno[2,3-b]pyridine moiety and the stabilization of the crystal structure through intermolecular and intramolecular C—H⋯O hydrogen bonds (H. D. Armas et al., 2003).
Chemical Reactions and Properties
4-(4-Bromophenyl)pyridine undergoes a variety of chemical reactions that illustrate its reactivity and potential as a precursor for further chemical modifications. The compound is involved in cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac), indicating its versatility in forming complexes with significant luminescence properties. These complexes not only highlight the compound’s chemical reactivity but also its potential application in catalysis and material science (Chen Xu et al., 2014).
Physical Properties Analysis
The physical properties of 4-(4-Bromophenyl)pyridine and its derivatives reveal significant insights into their stability, solubility, and structural conformation. For instance, the synthesis and crystal structure analysis of a related compound provide data on crystallography, highlighting a distorted boat conformation of the pyridine ring and the presence of non-classical hydrogen bonds. These physical characteristics are crucial for understanding the compound's behavior in different environments and its potential applications (Wangchun Xiang, 2009).
Chemical Properties Analysis
The chemical properties of 4-(4-Bromophenyl)pyridine derivatives are marked by their reactivity and interaction with other chemical entities. The compound's involvement in the synthesis of cyclometalated complexes underscores its utility in forming bonds that are essential for catalytic and luminescent applications. This aspect of chemical reactivity demonstrates the compound's potential in synthetic chemistry and materials science (Chen Xu et al., 2014).
Aplicaciones Científicas De Investigación
Estudios de Química de Superficies
4-(4-Bromofenil)piridina se ha utilizado en estudios de química de superficies, particularmente en relación con superficies metálicas . Las interacciones del compuesto con estas superficies pueden ser sensibles y complejas, lo que lleva a la formación de diversas arquitecturas moleculares . Estas incluyen redes Kagome, dímeros coordinados/covalentes y cadenas de coordinación ramificadas .
Síntesis de Derivados
Este compuesto puede servir como precursor en la síntesis de varios derivados . Por ejemplo, se ha utilizado en la síntesis de 4-[(4-bromofenil)etinil]piridina . Estos derivados pueden tener sus propias propiedades y aplicaciones únicas, expandiendo aún más la utilidad del compuesto original.
Microscopía de Tunelización de Barrido (STM)
This compound se ha estudiado utilizando microscopía de tunelización de barrido (STM) . STM es una técnica poderosa para obtener imágenes de superficies a nivel atómico, y el uso de this compound en este contexto sugiere que puede tener interesantes propiedades superficiales que vale la pena investigar.
Química Computacional
El compuesto se ha utilizado en estudios de química computacional . Por ejemplo, los investigadores han calculado la energía de enlace de una sola molécula de this compound en diferentes sustratos metálicos . Este tipo de investigación puede proporcionar información valiosa sobre las interacciones del compuesto con otros materiales.
Ciencia de Materiales
Dadas sus interesantes interacciones con superficies metálicas, this compound podría utilizarse potencialmente en la investigación de ciencia de materiales . Su capacidad para formar arquitecturas moleculares complejas en estas superficies podría aprovecharse para crear materiales novedosos con propiedades únicas.
Nanotecnología
Las interesantes propiedades superficiales del compuesto y su capacidad para formar arquitecturas moleculares complejas sugieren posibles aplicaciones en nanotecnología . Por ejemplo, podría utilizarse en la fabricación de nanoestructuras o nanodispositivos.
Mecanismo De Acción
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that pyridine derivatives can act as ligands, forming complexes with metal ions . They can also participate in various chemical reactions, such as the Ullmann reaction . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that pyridine derivatives can affect various biochemical processes, such as neurotransmission
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability . More research is needed to determine the ADME properties of this compound.
Result of Action
It’s known that pyridine derivatives can have various biological effects, depending on their specific targets and mode of action
Action Environment
It’s known that environmental factors can greatly impact the action of a compound . For instance, this compound should be stored in an inert atmosphere at room temperature . More research is needed to understand how other environmental factors might influence the action of this compound.
Direcciones Futuras
There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
4-(4-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJBDJGUNDKZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312251 | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39795-60-3 | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39795-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 4-(4-Bromophenyl)pyridine and how is it commonly used in research?
A: 4-(4-Bromophenyl)pyridine is an organic compound consisting of a pyridine ring substituted at the 4-position with a bromophenyl group. While its molecular formula and weight are not explicitly provided in the excerpts, its structure lends itself well to coordination chemistry. [, , ] Specifically, the pyridine nitrogen acts as a Lewis base, readily donating electrons to form coordination complexes with various metal ions. [, , ] This property makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs), which are investigated for their potential in optoelectronic devices, X-ray scintillation, and as platforms for studying spin-crossover phenomena. [, , ]
Q2: The research mentions "supramolecular assemblies" involving 4-(4-Bromophenyl)pyridine. Can you elaborate on its role in these systems?
A: 4-(4-Bromophenyl)pyridine plays a crucial role in constructing supramolecular assemblies due to its ability to participate in host-guest interactions and form complexes with macrocycles like cucurbit[7]uril (CB[7]) and cucurbit[8]uril (CB[8]). [, , , ] These interactions often lead to significant changes in the compound's photophysical properties. For instance, complexation with CB[8] can induce room-temperature phosphorescence in 4-(4-Bromophenyl)pyridine derivatives that are otherwise non-phosphorescent in aqueous solutions. [, , ] This property is further exploited to develop systems capable of phosphorescence energy transfer, holding promise for applications like near-infrared biological imaging and sensing. [, , , ]
Q3: How does the presence of the bromine atom in 4-(4-Bromophenyl)pyridine influence its properties and applications?
A: The bromine atom primarily impacts the compound's properties in two ways. Firstly, it increases the molecule's lipophilicity, potentially influencing its solubility and interactions within biological systems. [, , ] Secondly, the bromine atom's heavy atom effect enhances the intersystem crossing, which is crucial for promoting phosphorescence emission. [, , , ] This effect is evident in the enhanced radioluminescence performance observed in a cuprous complex scintillator synthesized using a 4-(4-Bromophenyl)pyridine derivative. []
Q4: Can you discuss the stability of 4-(4-Bromophenyl)pyridine and its derivatives under various conditions?
A: While the provided excerpts don't delve deep into the compound's inherent stability, they do highlight its resilience in the context of specific applications. For instance, 4-(4-Bromophenyl)pyridine-based coordination polymers demonstrate thermal stability, retaining their structural integrity at elevated temperatures. [] Moreover, its incorporation into supramolecular assemblies doesn't appear to compromise its stability in aqueous environments. [, , ]
Q5: What analytical techniques are commonly employed to study 4-(4-Bromophenyl)pyridine and its derivatives?
A: Researchers utilize a combination of techniques to characterize 4-(4-Bromophenyl)pyridine and its derivatives. Single-crystal X-ray diffraction helps elucidate the structures of the compound and its complexes. [, , ] Infrared spectroscopy provides insights into the vibrational modes of the molecules, aiding in identifying functional groups and studying intermolecular interactions. [] Powder X-ray diffraction is used to analyze the crystallinity and phase purity of synthesized materials. [] Additionally, techniques like UV-Vis absorption and fluorescence spectroscopy are crucial for investigating the compound's photophysical properties and energy transfer processes. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

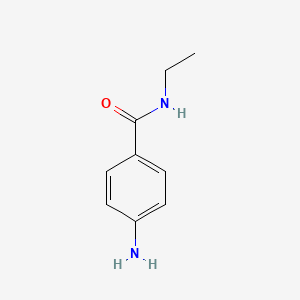
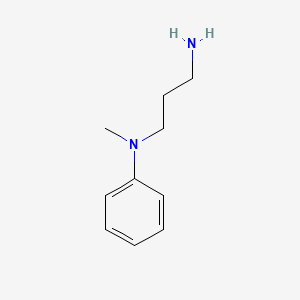
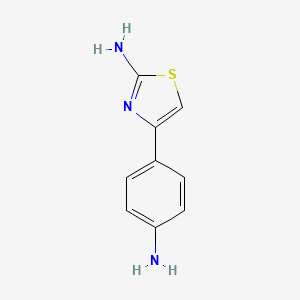
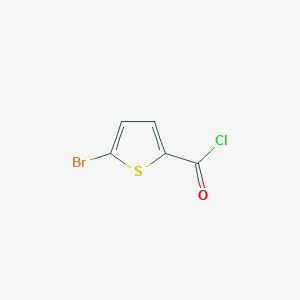

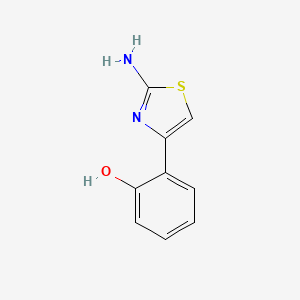
![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)
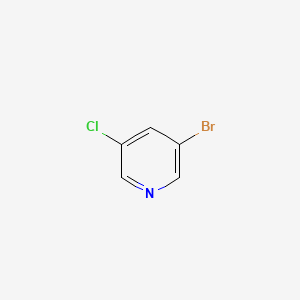
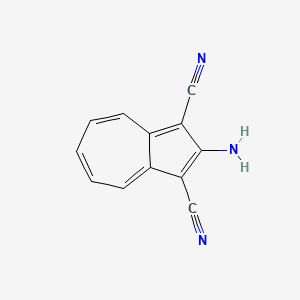
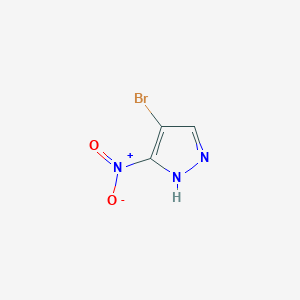
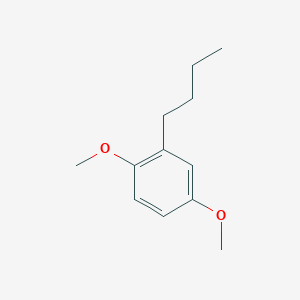
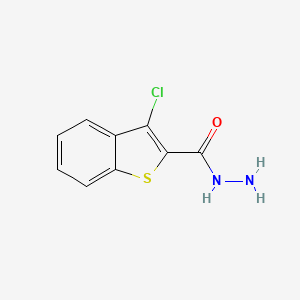
![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)
